Bromo-PEG1-C2-Boc

Description

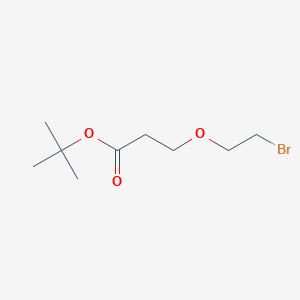

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-bromoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGOEVTUVNSLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-36-3 | |

| Record name | tert-butyl 3-(2-bromoethoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to PROTAC-Mediated Protein Degradation: The Role of the Bromo-PEG1-C2-Boc Linker

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this innovation, utilizing the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. This technical guide provides a comprehensive overview of the core mechanism of action for PROTACs, with a specific focus on the structural and functional role of linker chemistry, exemplified by the heterobifunctional linker, Bromo-PEG1-C2-Boc. We detail the formation of the critical ternary complex, the ubiquitination cascade, and subsequent proteasomal degradation. Furthermore, this guide furnishes detailed experimental protocols for the validation of novel PROTACs and presents data in a structured format to aid in the evaluation of degrader efficiency and cytotoxicity.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Unlike traditional inhibitors that require continuous occupancy of a protein's active site, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target proteins, enabling potent and sustained pharmacological effects at lower doses.[1][3]

The mechanism proceeds through a sequence of orchestrated intracellular events:

-

Ternary Complex Formation: The PROTAC molecule enters the cell and acts as a molecular bridge, simultaneously binding to the POI and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This crucial step results in the formation of a transient POI-PROTAC-E3 ligase ternary complex.[4][5][6] The stability and conformation of this complex are paramount for degradation efficiency.

-

Ubiquitination of the Target Protein: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][7] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[8]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the target protein into small peptides.[7][9] The PROTAC molecule and ubiquitin are released and recycled to initiate another degradation cycle.[10][11]

This entire catalytic cycle is visualized in the signaling pathway diagram below.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker: this compound

While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[12] It is not a passive spacer but an active contributor that dictates the geometry and stability of the ternary complex.[13][14]

This compound is a heterobifunctional, PEG-based linker used in the modular synthesis of PROTACs. Its key features include:

-

PEG (Polyethylene Glycol) Moiety: The single PEG unit imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule—often a challenge for these large compounds.[2]

-

Bromo Group: The bromoethyl group serves as a reactive handle for conjugation to a nucleophilic site on either the POI ligand or the E3 ligase ligand.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This amine can be deprotected under acidic conditions and then coupled to the other half of the PROTAC, allowing for controlled, stepwise synthesis.

The length and flexibility of the linker, defined by the PEG1-C2 chain, are crucial for allowing the POI and E3 ligase to adopt a productive orientation that facilitates efficient ubiquitin transfer.[13] An suboptimal linker can lead to an unstable ternary complex or steric hindrance, abrogating degradation.

Experimental Validation of a Novel PROTAC

A rigorous, multi-assay approach is essential to characterize a novel PROTAC. The typical workflow involves assessing target degradation, confirming the mechanism of action, and evaluating downstream cellular consequences.

Caption: A typical experimental workflow for PROTAC evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation). Its effect on cell health is measured by the IC₅₀ (concentration for 50% inhibition of viability). The table below presents hypothetical data for a novel PROTAC synthesized using the this compound linker ("PROTAC-Boc-1") targeting the protein BRD4, compared to a well-characterized BRD4 degrader, MZ1.

| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM)[15][16] | Dₘₐₓ (%)[15][16] | IC₅₀ (nM) |

| PROTAC-Boc-1 | BRD4 | VHL | HeLa | 25 | >90% | 55 |

| MZ1 (Reference) | BRD4 | VHL | HeLa | 8 | >95% | 18 |

| Inactive Control | BRD4 | VHL (mutated) | HeLa | >10,000 | <10% | >10,000 |

Note: Data are representative and for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to directly measure the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.

-

Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[17][18]

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

-

-

Data Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal for each lane.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.

-

Protocol 2: Mass Spectrometry for Proteome-Wide Selectivity

This method assesses the specificity of the PROTAC by quantifying changes across the entire proteome.

-

Sample Preparation: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC₅₀) and a vehicle control.

-

Lysis and Digestion: Lyse cells, extract proteins, and digest them into peptides using trypsin.

-

Isobaric Labeling: Label the peptide samples from different conditions (e.g., PROTAC-treated vs. control) with tandem mass tags (TMT). This allows for multiplexed analysis.[19]

-

LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify peptides and quantify the relative abundance of each protein across the different conditions based on the TMT reporter ions.[20][21]

-

Data Analysis: Analyze the data to identify proteins whose abundance is significantly decreased only in the PROTAC-treated sample. The intended target should be the most significantly degraded protein, while minimal changes to other proteins indicate high selectivity.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the functional consequence of target degradation, such as reduced proliferation in cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Add serially diluted PROTACs to the wells and incubate for a relevant duration (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of metabolically active (viable) cells.

-

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value.

Conclusion

PROTAC technology represents a powerful and versatile platform for drug discovery, enabling the targeted destruction of proteins previously considered "undruggable." The mechanism of action, centered on the formation of a productive ternary complex, is highly dependent on the careful design of all three components of the PROTAC molecule. As demonstrated, linkers such as this compound are not merely passive tethers but are crucial architectural elements that influence the overall potency, selectivity, and drug-like properties of the degrader. A systematic approach to experimental validation, employing a suite of biochemical and cellular assays, is essential for characterizing novel PROTACs and advancing the development of this transformative therapeutic modality.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Ternary Complex Formation [promega.com]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifeandbiology.com [lifeandbiology.com]

- 8. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. researchgate.net [researchgate.net]

- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 18. 2bscientific.com [2bscientific.com]

- 19. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

- 20. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Bromo-PEG1-C2-Boc (tert-butyl (2-(2-bromoethoxy)ethyl)carbamate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-Boc, chemically known as tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a valuable heterobifunctional linker molecule widely employed in the field of drug discovery and development. Its structure incorporates a bromo group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. This arrangement makes it a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2]

This technical guide provides an in-depth overview of the synthesis of this compound, including a detailed experimental protocol, physicochemical properties, and characterization data. Additionally, it outlines the role of this linker in the mechanism of action of PROTACs.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available starting material, 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol. The synthetic route involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with a bromide ion.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 164332-88-1 | [3][4][5] |

| Molecular Formula | C9H18BrNO3 | [3][5] |

| Molecular Weight | 268.15 g/mol | [3][5] |

| Appearance | Colorless oil or solid | [4] |

| Purity | ≥95% | [4] |

| Storage | Store at -20°C | [1] |

Reaction Components

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol | C9H19NO4 | 205.25 | Starting material |

| Methanesulfonyl chloride (MsCl) | CH3ClO2S | 114.55 | To activate the hydroxyl group |

| Triethylamine (Et3N) | C6H15N | 101.19 | Base |

| Lithium bromide (LiBr) | LiBr | 86.85 | Bromide source |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Solvent |

| Acetone | C3H6O | 58.08 | Solvent |

| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | Extraction solvent |

| Water (H2O) | H2O | 18.02 | Washing agent |

| Brine | NaCl(aq) | Variable | Washing agent |

| Anhydrous sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | Drying agent |

Experimental Protocol

This protocol is adapted from a known synthetic route.

Step 1: Mesylation of 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol

-

Dissolve 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.7 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

Step 2: Bromination

-

Dilute the reaction mixture with acetone.

-

Add lithium bromide (17 eq) to the mixture.

-

Stir the reaction overnight at room temperature.

-

Remove the solvents under reduced pressure.

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil. A reported yield for a similar procedure is 98%.

Characterization Data

| Data Type | Description |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.91 (s, 1H), 3.78 (t, 2H), 3.56 (t, 2H), 3.47 (t, 2H), 3.33 (d, 2H), 1.45 (s, 9H). |

| ¹³C NMR | Expected peaks around: 156.0 (C=O), 79.2 (C(CH₃)₃), 71.2, 70.4, 40.5, 30.8, 28.5 (C(CH₃)₃). (Note: Specific spectral data was not available in the search results; these are predicted chemical shifts). |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 268.05. (Note: Specific spectral data was not available in the search results). |

Application in Drug Discovery

This compound is a crucial linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Synthesis Workflow

References

- 1. 164332-88-1|tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | C9H18BrNO3 | CID 22712752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | 164332-88-1 | PGA33288 [biosynth.com]

- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

An In-Depth Technical Guide on the Solubility and Stability of Bromo-PEG1-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG1-C2-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development.

Introduction to this compound

This compound is a molecule featuring a bromo group for nucleophilic substitution, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, a C2 hydrocarbon spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The solubility and stability of this linker are paramount for ensuring reproducibility in chemical reactions and for the development of stable and effective drug candidates.

Solubility Profile

The solubility of this compound is a key parameter for its use in various reaction conditions. The presence of the PEG unit generally imparts good aqueous solubility.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility (for similar compounds) |

| Water | ≥ 100 mg/mL (395.05 mM)[1][2] | Soluble |

| DMSO | Data not available | Likely Soluble |

| DMF | Data not available | Likely Soluble |

| DCM | Data not available | Likely Soluble |

| Ethanol | Data not available | Likely Soluble |

Experimental Protocol for Solubility Determination

A standardized protocol to determine the quantitative solubility of this compound in various solvents involves the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the saturation solubility of this compound in a panel of relevant laboratory solvents.

Materials:

-

This compound

-

Solvents: Water, DMSO, DMF, DCM, Ethanol, etc.

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a calibrated analytical balance.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method or by gravimetric analysis after solvent evaporation.

-

Calculate the original concentration in the supernatant, which represents the saturation solubility.

Stability Profile

The stability of this compound is influenced by its three main chemical moieties: the Boc-protected amine, the PEG linker, and the propanoate ester. Understanding the stability of each is crucial for predicting its overall shelf-life and degradation pathways.

pH Stability

-

Acidic Conditions: The Boc protecting group is known to be labile under strongly acidic conditions, leading to its removal and the formation of the corresponding primary amine. The ester linkage can also undergo acid-catalyzed hydrolysis, although this is typically slower than hydrolysis under basic conditions.[3][4]

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable under basic conditions. However, the propanoate ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically an irreversible reaction.[3][4]

Thermal Stability

The PEG linker can undergo thermal degradation, particularly at elevated temperatures and in the presence of oxygen.[5][6] This degradation can proceed via random chain scission. For short PEG chains, the thermal stability is generally good under recommended storage conditions.

Photostability

Exposure to light, particularly UV radiation, can lead to the photodegradation of PEG-containing molecules.[7][8] The degradation mechanism often involves the formation of reactive oxygen species that can lead to chain scission.

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to ensure the stability of this compound:

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Pure (neat) | -20°C | 3 years[1][2] |

| Pure (neat) | 4°C | 2 years[1][2] |

| In Solvent | -80°C | 6 months[1][2] |

| In Solvent | -20°C | 1 month[1][2] |

Experimental Protocols for Stability Studies

pH Stability Study

Objective: To assess the hydrolytic stability of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system with a stability-indicating method

-

Constant temperature incubator

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the stock solution into the different buffer solutions to a final known concentration.

-

Incubate the samples at a constant temperature (e.g., 37 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

-

Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Thermal Stability Study

Objective: To evaluate the thermal stability of this compound.

Materials:

-

This compound (neat and in solution)

-

Ovens or incubators set at various temperatures (e.g., 40°C, 60°C, 80°C)

-

HPLC system

Procedure:

-

Place accurately weighed samples of neat this compound and solutions in vials.

-

Store the vials at the selected elevated temperatures.

-

At specified time points, remove a vial from each temperature, allow it to cool to room temperature, and prepare a solution of known concentration.

-

Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

-

A control sample should be stored at the recommended storage temperature (-20°C).

Photostability Study (Based on ICH Q1B Guidelines)

Objective: To assess the stability of this compound under light exposure.

Materials:

-

This compound (neat and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and UV-A fluorescent lamps).

-

Transparent and light-impermeable containers (e.g., clear and amber vials, or vials wrapped in aluminum foil for dark controls).

-

HPLC system

Procedure:

-

Place samples of this compound (neat and in solution) in transparent containers.

-

Prepare dark controls by wrapping identical containers in aluminum foil.

-

Expose the samples and dark controls in the photostability chamber to a specified light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the results to determine the extent of photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility and stability testing for this compound.

Caption: Workflow for Solubility and Stability Studies of this compound.

Conclusion

This technical guide summarizes the known solubility and stability characteristics of this compound and provides detailed protocols for their experimental determination. While the compound exhibits good aqueous solubility, further quantitative studies in organic solvents are recommended for broader applications. Its stability is governed by the lability of the Boc group in strong acid, the susceptibility of the ester to hydrolysis (especially under basic conditions), and the potential for thermal and photodegradation of the PEG linker. Adherence to recommended storage conditions and the implementation of systematic stability studies are essential for the successful use of this versatile linker in research and drug development.

References

An In-depth Technical Guide to Bromo-PEG1-C2-Boc for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

Bromo-PEG1-C2-Boc: A Versatile Linker for PROTAC Synthesis

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modified.[1]

This compound is a PEG-based PROTAC linker that serves as a valuable building block in the synthesis of these targeted protein degraders.[2][3] Its structure features a single PEG unit, a bromo group for conjugation, and a Boc-protected amine, providing a versatile handle for modular PROTAC assembly.

Chemical Structure and Properties of this compound

| Property | Value |

| Molecular Formula | C9H17BrO3 |

| Molecular Weight | 253.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 1393330-36-3 |

| Storage | -20°C for long-term storage |

The inclusion of a short PEG linker like that in this compound can offer a balance between solubility and cell permeability. While longer PEG chains can enhance aqueous solubility, they may also increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[4] Shorter linkers, conversely, often lead to better permeability.[5] The optimal linker length is target-dependent and requires empirical validation.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |

| PROTAC 1 | PEG2 | ~50 | >90 |

| PROTAC 2 | PEG3 | <1 | >95 |

| PROTAC 3 | PEG4 | ~25 | >90 |

| PROTAC 4 | PEG5 | ~100 | ~80 |

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6]

Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Bromo-PEG-Boc Linker

This protocol describes a representative synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in oncology. The synthesis involves the coupling of an amine-functionalized JQ1 derivative (a potent BRD4 inhibitor) with a CRBN E3 ligase ligand (e.g., pomalidomide) via a short PEG linker derived from a bromo-PEG-Boc precursor.

Step 1: Boc Deprotection of the Linker

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected bromo-PEG1-C2-amine salt.

Step 2: Conjugation of the Linker to the E3 Ligase Ligand (Pomalidomide)

-

Dissolve the pomalidomide derivative with a suitable reactive group (e.g., a carboxylic acid) (1.0 equivalent) and the deprotected bromo-PEG1-C2-amine salt (1.1 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring its progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the bromo-PEG1-pomalidomide conjugate.

Step 3: Final Coupling to the Target-Binding Ligand (JQ1 derivative)

-

Dissolve the bromo-PEG1-pomalidomide conjugate (1.0 equivalent) and an amine-functionalized JQ1 derivative (1.2 equivalents) in a suitable solvent such as DMF.

-

Add a base like potassium carbonate or DIPEA to the mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and stir for 12-24 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.[7]

Materials:

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[6]

-

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.[8]

Principle:

Fluorescence polarization measures the change in the apparent molecular volume of a fluorescently labeled molecule. A small, fluorescently labeled ligand will tumble rapidly in solution, resulting in low polarization. When it binds to a larger protein, its tumbling is restricted, leading to an increase in polarization. To measure ternary complex formation, a fluorescently labeled ligand for one of the proteins is used, and the change in polarization is monitored upon the addition of the PROTAC and the second protein.

Materials:

-

Fluorescently labeled ligand for either the target protein or the E3 ligase (e.g., a fluorescently tagged JQ1 derivative).

-

Purified recombinant target protein (e.g., BRD4).

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

-

PROTAC of interest.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Microplate reader with fluorescence polarization capabilities.

Procedure:

-

Binary Binding Affinity Determination (Control):

-

Titrate the unlabeled PROTAC against a constant concentration of the fluorescently labeled ligand and one of the proteins (either the target protein or the E3 ligase) to determine the binary binding affinity.

-

-

Ternary Complex Formation Assay:

-

Prepare a solution containing the fluorescently labeled ligand and its corresponding protein at a concentration that ensures a significant portion is bound.

-

Add a fixed, saturating concentration of the PROTAC.

-

Titrate the second protein into this mixture.

-

Measure the fluorescence polarization at each titration point after an incubation period to allow for equilibrium to be reached.

-

-

Data Analysis:

-

An increase in fluorescence polarization upon the addition of the second protein indicates the formation of the ternary complex.

-

The data can be fitted to a binding isotherm to determine the affinity of the second protein for the binary complex (PROTAC-first protein), which reflects the stability of the ternary complex.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Targeted Signaling Pathway: BET Protein (BRD4) Degradation

Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Ternary complex formation - Profacgen [profacgen.com]

The Bromo-PEG1-C2-Boc Linker: A Technical Guide to its Function in Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-binding ligands. This technical guide provides an in-depth examination of the Bromo-PEG1-C2-Boc linker , a versatile chemical building block used in PROTAC synthesis. We will dissect its structural components, outline its strategic role in the formation of a productive ternary complex, provide representative quantitative data for analogous short-chain PEG linkers, and detail the experimental protocols for its incorporation and evaluation.

Introduction to PROTACs and the Central Role of the Linker

PROTACs are bifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC's structure consists of three key elements: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a linker that covalently connects them.

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity.[1] Its length, rigidity, and composition directly influence:

-

Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow the POI and E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase) without steric hindrance.[][3]

-

Physicochemical Properties: Linkers, particularly those containing polyethylene glycol (PEG) motifs, are used to improve the solubility, cell permeability, and overall pharmacokinetic profile of the PROTAC molecule.[4]

-

Degradation Efficacy: The stability and specific orientation of the ternary complex, governed by the linker, correlate directly with the efficiency of protein degradation, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[]

The this compound Linker: A Structural Dissection

The this compound linker is a precisely designed chemical entity for the modular synthesis of PROTACs. Its name reveals its structure and function:

-

Bromo (Br): A bromine atom serves as a reactive handle. It is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the linker to a nucleophilic site (like an amine or alcohol) on one of the PROTAC's ligands.[6]

-

PEG1: A single polyethylene glycol unit (-O-CH2-CH2-). This short, hydrophilic spacer helps to improve the solubility of the final PROTAC molecule.[7] The ether oxygen can also form hydrogen bond interactions that stabilize the ternary complex.[8]

-

C2: A two-carbon (ethyl) chain that extends the spacer.

-

Boc (tert-butyloxycarbonyl): A common acid-labile protecting group for an amine. This allows for orthogonal chemical strategies. The Boc group masks a reactive amine on one end of the linker, preventing it from reacting prematurely. It can be selectively removed under acidic conditions to reveal the amine, which can then be coupled to the other ligand, typically via an amide bond formation.[8]

This combination of a reactive bromide and a protected amine makes it a versatile building block for the stepwise and controlled assembly of PROTACs.

Mechanism of Action: Facilitating the Ternary Complex

The primary function of the linker is to enable the formation of a stable and catalytically competent ternary complex. The process, illustrated below, is the crucial first step in the PROTAC-mediated degradation pathway.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bromo-PEG1-C2-Boc Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG1-C2-Boc, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, mechanism of action, and provides representative experimental protocols for its application in creating targeted protein degraders.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different molecules. It is classified as a PEG-based PROTAC linker, playing a crucial role in the development of novel therapeutics that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[1][2] The structure of this compound incorporates three key functional components:

-

A Bromo Group (Br): This functional group serves as a reactive handle for nucleophilic substitution reactions. The bromide ion is an excellent leaving group, facilitating covalent bond formation with nucleophiles such as thiols (e.g., from cysteine residues in proteins or ligands).[3]

-

A Single Polyethylene Glycol Unit (PEG1): The short PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which is often beneficial for biological applications.[4]

-

A Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

The systematic IUPAC name for this compound is tert-butyl 3-(2-bromoethoxy)propanoate. The "C2" in its common name refers to the two-carbon ethyl spacer within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1393330-36-3 | [5] |

| Molecular Formula | C₉H₁₇BrO₃ | [5] |

| Molecular Weight | 253.13 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% | [5] |

| Storage Temperature | Sealed in dry, 2-8°C |

Core Bioconjugation Chemistry and Mechanism

The primary application of this compound is in the stepwise synthesis of heterobifunctional molecules like PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The synthesis of a PROTAC using this linker generally follows a two-step process.

Step 1: Nucleophilic Substitution with the Bromo Group

The first step typically involves the reaction of the bromo group with a nucleophilic functional group on the first binding moiety (e.g., a ligand for the target protein). A common nucleophile used in this reaction is a thiol group (-SH), often present on a cysteine residue of a protein or a synthetically introduced thiol on a small molecule ligand. The reaction proceeds via an SN2 mechanism, where the thiol attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.

Step 2: Deprotection and Second Conjugation

Following the first conjugation, the Boc protecting group on the other end of the linker is removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group to reveal a primary amine. This newly exposed amine is then available for conjugation to the second binding moiety (e.g., a ligand for an E3 ubiquitin ligase), usually through an amide bond formation with a carboxylic acid group on the second ligand.

Below is a diagram illustrating the general workflow for PROTAC synthesis using this compound.

References

- 1. Bromo-PEG1-C2-azide | PROTAC Linker | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Bromo-PEG1-C2-Boc: An In-Depth Technical Guide for PROTAC Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable".

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on a specific short-chain PEG linker, Bromo-PEG1-C2-Boc , providing a comprehensive overview for researchers new to the field of PROTAC development.

Core Concepts of this compound in PROTAC Design

This compound, also known as tert-butyl 2-(2-bromoethoxy)acetate, is a valuable building block for PROTAC synthesis. Its structure incorporates a single ethylene glycol unit (PEG1), providing a short and flexible spacer. The molecule is flanked by a bromo group, which can be displaced by a nucleophile for conjugation, and a tert-butoxycarbonyl (Boc)-protected carboxylic acid, which allows for subsequent amide bond formation after deprotection.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of linker precursors is essential for the rational design of PROTACs.

| Property | Value | Reference |

| CAS Number | 1393330-36-3 | [1] |

| Molecular Formula | C₉H₁₇BrO₃ | [2] |

| Molecular Weight | 253.13 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [2] |

| logP | 2.1297 | [2] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |

PROTAC Synthesis Using this compound: A Step-by-Step Guide

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized experimental protocol. Note: This is a representative procedure and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Step 1: Synthesis of this compound (tert-butyl 2-(2-bromoethoxy)acetate)

While this compound is commercially available, understanding its synthesis can be beneficial. A common method involves the reaction of bromoacetic acid with isobutylene in the presence of a strong acid catalyst.[3]

Materials:

-

Bromoacetic acid

-

Isobutylene

-

Strong acid ion exchange resin (e.g., Amberlyst 15)

-

Tert-butyl acetate (solvent)

Procedure:

-

Dissolve bromoacetic acid in tert-butyl acetate.

-

Add the strong acid ion exchange resin to the solution.

-

Introduce isobutylene gas into the reactor while maintaining the temperature between 30-45°C.

-

Allow the reaction to proceed for 2-6 hours, monitoring for the formation of tert-butyl bromoacetate.

-

Upon completion, filter the resin and purify the product by distillation.[3]

Step 2: Coupling of this compound to the E3 Ligase Ligand

This step involves the reaction of the bromo-end of the linker with a suitable nucleophilic handle on the E3 ligase ligand (e.g., a phenol or amine).

Materials:

-

E3 ligase ligand with a nucleophilic group (e.g., pomalidomide with a hydroxyl group)

-

This compound

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF.

-

Add the base (e.g., K₂CO₃, 2 equivalents) to the solution and stir.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80°C) and monitor its progress by LC-MS.

-

Once the reaction is complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

Step 3: Boc Deprotection

The Boc protecting group on the carboxylic acid is removed to allow for subsequent coupling with the POI ligand.

Materials:

-

E3 ligase-linker-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the E3 ligase-linker-Boc conjugate in DCM.

-

Add TFA (e.g., 20-50% v/v) to the solution at 0°C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected E3 ligase-linker.

Step 4: Amide Coupling with the POI Ligand

The final step involves forming an amide bond between the deprotected linker and a carboxylic acid or amine on the POI ligand. This example assumes the POI ligand has an amine.

Materials:

-

Deprotected E3 ligase-linker

-

POI ligand with an amine functionality

-

Amide coupling reagents (e.g., HATU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve the deprotected E3 ligase-linker in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and the base (e.g., DIPEA, 3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the POI ligand (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Once complete, work up the reaction as described in Step 2.

-

Purify the final PROTAC molecule by preparative HPLC.

Characterization: The identity and purity of the final PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

Experimental Workflows and Signaling Pathways

The development of a PROTAC involves a systematic workflow from design and synthesis to cellular evaluation.

Caption: A generalized workflow for the development of a PROTAC using this compound.

PROTACs are being developed to target a wide range of proteins implicated in various diseases, particularly cancer. Signaling pathways frequently targeted include those involving kinases, transcription factors, and epigenetic regulators.

Caption: Mechanism of PROTAC-induced protein degradation and subsequent cellular effects.

Quantitative Data and Experimental Protocols

Representative Data for Linker Optimization

The following table illustrates the impact of PEG linker length on the degradation of a target protein, highlighting the importance of this optimization process. Note that this is a representative example, and the optimal linker length is target-dependent.

| PROTAC | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-PEG1 | 1 | 150 | 85 |

| PROTAC-PEG2 | 2 | 50 | 95 |

| PROTAC-PEG3 | 3 | 25 | 98 |

| PROTAC-PEG4 | 4 | 80 | 90 |

Data is hypothetical and for illustrative purposes.

Key Experimental Protocols

Western Blot for Protein Degradation

This is the most common method to assess PROTAC-induced protein degradation.

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP can be used to confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or the E3 ligase to pull down the protein and its binding partners.

-

Washing and Elution: Wash the antibody-protein complexes to remove non-specific binders and then elute the proteins.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a tagged version of the PROTAC if applicable).

Conclusion

This compound is a versatile and readily accessible linker for the synthesis of PROTACs. Its short PEG chain offers a balance of hydrophilicity and conformational constraint that can be advantageous in certain PROTAC designs. While the optimal linker is always dependent on the specific target and E3 ligase, the methodologies and principles outlined in this guide provide a solid foundation for beginners in PROTAC research to begin designing and evaluating their own protein degraders. The systematic evaluation of linker length and composition remains a critical step in the development of potent and selective PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]

- 4. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG1-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system (UPS), for the selective elimination of target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce their degradation, offering a powerful therapeutic modality with the potential to target proteins previously considered "undruggable".[3]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[4][5] The Bromo-PEG1-C2-Boc linker is a versatile building block for PROTAC synthesis, featuring a single PEG unit to confer favorable properties, a bromo group for initial conjugation, and a Boc-protected amine for subsequent coupling, allowing for a modular and controlled synthetic approach.

Principle of PROTAC Synthesis using this compound

The synthesis of a PROTAC using the this compound linker is typically a multi-step process involving the sequential conjugation of the linker to the E3 ligase ligand and the POI ligand. The strategy leverages the differential reactivity of the functional groups on the linker. A common approach involves:

-

Conjugation of the Linker to the first Ligand: The bromo-functionalized end of the linker is reacted with a suitable nucleophile (e.g., a phenol or amine) on either the E3 ligase ligand or the POI ligand.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine.

-

Coupling of the Second Ligand: The newly exposed amine is then coupled to the second ligand, which typically possesses a carboxylic acid functionality, via an amide bond formation reaction.

This stepwise approach ensures a controlled and directed synthesis of the final PROTAC molecule.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC targeting Bruton's Tyrosine Kinase (BTK) using a BTK inhibitor (a derivative of ibrutinib) as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand, connected via the this compound linker.

Materials and Reagents

-

This compound

-

Pomalidomide

-

BTK Inhibitor with a free phenol group

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the conjugation of the this compound linker to pomalidomide.

-

To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours, monitoring the progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the Pomalidomide-PEG1-C2-Boc intermediate.

Protocol 2: Boc Deprotection of the Intermediate

This protocol details the removal of the Boc protecting group.

-

Dissolve the Pomalidomide-PEG1-C2-Boc intermediate (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (TFA) to the solution (typically 20-30% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude Pomalidomide-PEG1-C2-NH₂ TFA salt is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the final coupling step to generate the BTK-targeting PROTAC.

-

To a solution of the BTK inhibitor (with a terminal carboxylic acid) (1.0 equivalent) in anhydrous DMF, add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the crude Pomalidomide-PEG1-C2-NH₂ TFA salt (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring its progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final BTK-targeting PROTAC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a hypothetical BTK-targeting PROTAC synthesized using the described protocol. These values are based on typical yields and purities reported for similar PROTAC syntheses in the literature.[4]

| Step | Intermediate/Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (LC-MS) |

| 1 | Pomalidomide-PEG1-C2-Boc | Pomalidomide (273 mg) | 390 mg | 75% | >95% |

| 2 | Pomalidomide-PEG1-C2-NH₂ | Pomalidomide-PEG1-C2-Boc (390 mg) | 330 mg (as TFA salt) | Quantitative | Used directly |

| 3 | Final BTK PROTAC | BTK Inhibitor-COOH (440 mg) | 450 mg | 55% | >98% |

Table 1: Representative Synthesis Yields and Purity.

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR |

| Final BTK PROTAC | C₅₁H₅₄N₈O₈ | 922.41 | 923.42 | Conforms to structure |

Table 2: Characterization Data for the Final PROTAC.

Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with Bromo-PEG1-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive ends: a bromo group and a tert-butyloxycarbonyl (Boc) protected amine. The bromo group serves as a reactive handle for covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins. The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation or to modulate the physicochemical properties of the final conjugate.

The single polyethylene glycol (PEG) unit in the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. These characteristics make this compound a valuable tool in drug development, particularly for creating targeted protein degraders. This document provides a detailed guide to the experimental protocols for bioconjugation using this compound, including reaction conditions, purification methods, and characterization techniques.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided below. Proper storage is crucial to maintain the reactivity and stability of the linker.

| Property | Value |

| Molecular Formula | C₉H₁₇BrO₃ |

| Molecular Weight | 253.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | Store at -20°C for long-term storage. |

Experimental Protocols

This section details the step-by-step procedures for the two primary reactions involving this compound: conjugation to a thiol-containing protein and the subsequent deprotection of the Boc group.

Protocol 1: Conjugation of this compound to a Protein via Cysteine Alkylation

This protocol describes the covalent attachment of the linker to a protein through the reaction of the bromo group with a cysteine residue.

Materials:

-

Protein containing at least one surface-accessible cysteine residue

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5

-

Dimethyl sulfoxide (DMSO)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification columns (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

To ensure the cysteine residues are in their reduced, free-thiol state, add a 10-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the reduced protein solution. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to minimize potential side reactions.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess linker and quenching reagent by purifying the protein-linker conjugate using Size Exclusion Chromatography (SEC). Other suitable methods include dialysis or tangential flow filtration.

-

Collect fractions containing the purified conjugate.

-

Reaction Workflow:

Caption: Workflow for the conjugation of this compound to a protein.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Purified protein-Bromo-PEG1-C2-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or a suitable aqueous buffer system

-

Neutralization Buffer: e.g., Sodium bicarbonate solution (saturated)

-

Purification columns (e.g., Size Exclusion Chromatography)

Procedure:

-

Reaction Setup:

-

Lyophilize the purified protein-linker conjugate to remove water.

-

Resuspend the dried conjugate in anhydrous DCM.

-

Prepare a solution of 20-50% TFA in DCM.

-

-

Deprotection Reaction:

-

Add the TFA solution to the conjugate solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress if possible (e.g., by LC-MS on a small aliquot).

-

-

Work-up and Neutralization:

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

To neutralize any residual acid, resuspend the conjugate in a suitable buffer and optionally perform a buffer exchange into a neutral pH buffer. For small molecule conjugates, a basic work-up with a mild base like sodium bicarbonate followed by extraction can be performed.

-

-

Purification:

-

Purify the deprotected conjugate using Size Exclusion Chromatography (SEC) to remove any remaining reagents and by-products.

-

Deprotection Reaction Scheme:

Caption: Workflow for the Boc deprotection of the protein-linker conjugate.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the purity and identity of the final product.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. | A band shift upwards for the conjugated protein compared to the unconjugated protein. |

| Mass Spectrometry (MS) | To confirm the covalent attachment of the linker and determine the degree of labeling. | An increase in the mass of the protein corresponding to the mass of the attached linker(s). |

| HPLC (SEC, RP-HPLC) | To assess the purity of the conjugate and separate different species (unconjugated, mono-, di-conjugated). | A shift in retention time for the conjugated protein. SEC will show an earlier elution. |

Application in PROTAC Synthesis

This compound is a key building block for PROTACs. A PROTAC consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The bromo and deprotected amine ends of this linker can be used to connect these two ligands, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Mechanism of Action:

Caption: General mechanism of action for a PROTAC.